(R)-INCB054329

BET inhibition Stereochemistry Biochemical Assay

Researchers using INCB054329 (racemate or (S)-enantiomer) require a chemically matched negative control to rule out off-target effects. (R)-INCB054329 is that exact stereochemical control-biochemically inert at BET bromodomains yet identical in permeability and physicochemical profile. • Ensures observed c-MYC suppression (active IC50<100 nM), HR reduction, and PARPi synergy are BET-dependent. • Equimolar treatment (1-3 µM) leaves c-MYC unchanged; no synergy with JAK or PARP inhibitors. Procure from BenchChem for reliable lot-to-lot consistency and immediate global dispatch.

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
Cat. No. B10861855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-INCB054329
Molecular FormulaC19H16N4O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5
InChIInChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)/t15-/m0/s1
InChIKeyXYLPKCDRAAYATL-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-INCB054329 Inactive Enantiomer Control


(R)-INCB054329 is the inactive (R)-enantiomer of the potent pan-BET bromodomain inhibitor INCB054329 . Its primary function is to serve as a chemically matched negative control in experimental settings where the active BET inhibitor (often supplied as the racemate or (S)-enantiomer) is being investigated . This compound is not intended for therapeutic use but is essential for validating on-target effects and ruling out assay interference in preclinical research.

(R)-INCB054329 Irreplaceable Negative Control


Substituting (R)-INCB054329 with another 'inactive' compound or a different enantiomer is scientifically invalid. The specific stereochemistry of the (R)-enantiomer is the critical determinant of its lack of activity against BET bromodomains, directly contrasting with the active (S)-enantiomer found in the racemate . Using a different negative control introduces unknown variables related to off-target effects, cellular permeability, and physicochemical properties that are not matched to the active INCB054329 scaffold. This can lead to false-positive or false-negative interpretations of BET inhibition phenotypes. The precise quantitative differences in biochemical and cellular potency between the active and inactive enantiomers of INCB054329 are essential for establishing a robust experimental baseline, as detailed below .

(R)-INCB054329 Control Evidence


Enantiomer Comparison: BET Bromodomain Binding

The biochemical activity of INCB054329 is exclusively attributed to its (S)-enantiomer. In contrast, (R)-INCB054329, the enantiomer present in the racemate, is inactive against all BET bromodomains. The (S)-enantiomer potently inhibits BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, BRD4-BD2, BRDT-BD1, and BRDT-BD2 with IC50 values of 44 nM, 5 nM, 9 nM, 1 nM, 28 nM, 3 nM, 119 nM, and 63 nM, respectively [1]. The (R)-enantiomer shows no significant inhibitory activity against any BET bromodomain at concentrations up to 3 μM, representing at least a >1000-fold selectivity window compared to the most potent active enantiomer targets .

BET inhibition Stereochemistry Biochemical Assay Negative Control

Non-BET Bromodomain Selectivity

The active enantiomer, (S)-INCB054329, demonstrates high selectivity for BET bromodomains over non-BET bromodomains, showing no significant inhibitory activity against a panel of 16 non-BET bromodomains at 3 μM . (R)-INCB054329, as the matched inactive enantiomer, similarly shows no activity against these same non-BET bromodomains at identical concentrations. This is a critical feature for a negative control; it ensures that any observed cellular phenotype in the presence of (R)-INCB054329 is not due to inadvertent inhibition of other bromodomain-containing proteins, thereby strengthening the link between BET inhibition and the observed biological effect [1].

Selectivity Off-target Epigenetics Control

Antiproliferative Activity in Hematologic Cancer Cells

The active enantiomer of INCB054329 exhibits potent antiproliferative activity across a range of hematologic cancer cell lines, with a median GI50 of 152 nM (range, 26–5000 nM) in a panel of 32 cell lines derived from acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma . In direct contrast, the use of (R)-INCB054329 is expected to yield no significant growth inhibition (GI50 > 3,000 nM) across the same panel, based on its lack of biochemical BET inhibition. This differential in cellular activity provides a robust, functional readout for validating the on-target effects of BET inhibition and is a key reason for its procurement as a control [1].

Cancer Biology Antiproliferative Control Hematology

(R)-INCB054329 Research Applications


c-MYC Downregulation in Myeloma and AML

In studies where INCB054329 (racemate) is used to downregulate c-MYC and other oncogenes (e.g., FGFR3, BCL2) in myeloma or AML cell lines, (R)-INCB054329 is the essential negative control. The active compound has been shown to reduce c-MYC expression in vivo with an IC50 < 100 nM . Treatment with (R)-INCB054329 at equimolar concentrations (e.g., 1-3 µM) should have no effect on c-MYC protein levels, confirming that the observed effect is BET-dependent. This is a standard experimental design requirement for high-impact publications.

JAK Inhibitor Synergy in Myeloma Models

INCB054329 has demonstrated synergy with JAK inhibitors (e.g., ruxolitinib) to inhibit myeloma cell growth in vitro and in vivo [1]. In these combination studies, (R)-INCB054329 is used as a control to ensure that the observed synergy is not due to an off-target or non-specific effect of the INCB054329 chemical scaffold. By showing that (R)-INCB054329 does not synergize with the JAK inhibitor, the mechanistic link to BET bromodomain inhibition is strengthened. This is particularly important for studies leading to patent filings or clinical trial designs.

Homologous Recombination Deficiency and PARP Inhibitor Sensitization

The active compound INCB054329 reduces homologous recombination (HR) efficiency and sensitizes HR-proficient ovarian cancer cells to PARP inhibitors [2]. (R)-INCB054329 serves as the critical negative control in assays measuring HR reporter activity, RAD51 foci formation, and synergy with olaparib. Demonstrating that (R)-INCB054329 does not alter HR function or sensitize cells to PARPi isolates the effect to BRD4 inhibition, providing robust evidence for the proposed mechanism of action [2]. This scenario is crucial for groups exploring novel BETi-PARPi combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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